molecular formula C14H19NO4 B1141246 3-(Boc-Amino)-3-phenylpropionic acid CAS No. 103365-86-2

3-(Boc-Amino)-3-phenylpropionic acid

Cat. No. B1141246
M. Wt: 265.3
InChI Key:
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Description

3-(Boc-Amino)-3-phenylpropionic acid is a compound that involves the use of Boc (tert-butyl carbamate) as a protecting group for the amino function . The Boc group is stable towards most nucleophiles and bases . It was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Chemical Reactions Analysis

The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . In addition, the Boc group is stable towards most nucleophiles and bases .

Scientific Research Applications

  • Synthesis of β-Amino Acids

    3-Aminopropionic acids, a category including 3-(Boc-Amino)-3-phenylpropionic acid, are synthesized via a one-pot method, beneficial for medicinal and pharmaceutical applications due to their biological activity (Tan & Weaver, 2002).

  • Intermediate in Pharmaceutical Synthesis

    Enantiomerically pure forms of 3-Amino-3-phenylpropionic acid are used as intermediates in pharmaceutical synthesis. Innovative methods have been developed to produce these compounds using microorganisms (Kawasaki et al., 2006).

  • Production of Phenylpropionic Acids

    A biocatalytic cascade has been developed for synthesizing phenylpropionic acids, including 3-(Boc-Amino)-3-phenylpropionic acid, from simple phenols. This method offers an efficient approach for producing diverse phenylpropionic acids with high enantioselectivity (Wang et al., 2019).

  • Gastric Acid Inhibitory Action

    Research on the structural GABA analogue, 3-amino-3-phenylpropionic acid, has shown its potential in suppressing gastric acid secretion, indicating its relevance in gastrointestinal studies (Hara et al., 1990).

  • Asymmetric Biocatalysis

    Studies on S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, have explored its biocatalytic synthesis using specific microorganisms, highlighting its role in producing enantiopure compounds for drug research (Li et al., 2013).

Future Directions

The use of Boc-protected amines and amino acids continues to play an important role in peptide synthesis . Furthermore, the use of Boc protection is ranked as "one of the most commonly used protective groups for amines" , indicating its ongoing relevance in the field of organic chemistry.

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNQFJPZRTURSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373558
Record name 3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Boc-Amino)-3-phenylpropionic acid

CAS RN

14676-01-8
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14676-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
SP Bew, GD Hiatt-Gipson - The Journal of Organic Chemistry, 2010 - ACS Publications
Recent years have seen a huge surge of interest in the application of alkyne-derived motifs for so-called “click” chemistry. Given the critical importance of amino acids in organic …
Number of citations: 21 pubs.acs.org
T Su, MAH Naughton, MS Smyth, JW Rose… - Journal of medicinal …, 1997 - ACS Publications
A series of highly potent and specific fibrinogen receptor antagonists have been discovered and optimized through structural modification of the novel amidinoindole and benzofuran …
Number of citations: 34 pubs.acs.org
Q Zhong, X Han, L He, TE Beesley… - … of Chromatography A, 2005 - Elsevier
Chiral stationary phases (CSPs) based on polymeric (R,R)- or (S,S)-1,2-diaminocyclohexane (DACH) derivatives are synthesized. When bonded to 5μm porous spherical silica gel, the …
Number of citations: 55 www.sciencedirect.com
Q Zhong, X Han, L He - Enantiomeric separations on …, 2007 - search.proquest.com
Chiral stationary phases (CSPs) based on polymeric (R, R)-or (S, S)-1, 2-diaminocyclohexane derivatives are synthesized. When bonded to 5-μm porous spherical silica gel, the poly (…
Number of citations: 4 search.proquest.com
QM Zhong - 2006 - search.proquest.com
The purpose of this research was to explore a convenient method for bulk separations of volatile fatty acid (VFA) mixtures in dilute aqueous solution, and to develop new chiral …
Number of citations: 4 search.proquest.com

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